molecular formula C15H19N3OS3 B2581840 4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1421476-43-8

4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No. B2581840
CAS RN: 1421476-43-8
M. Wt: 353.52
InChI Key: BTQDBHPQMZITOB-UHFFFAOYSA-N
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Description

4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic compound that has shown potential in scientific research applications.

Scientific Research Applications

Antimicrobial and Antiviral Activities

A study on urea and thiourea derivatives of piperazine doped with Febuxostat highlighted their synthesis and evaluation for antiviral activities against Tobacco mosaic virus (TMV) and antimicrobial activities. Notably, some derivatives exhibited promising antiviral and potent antimicrobial activities (Reddy et al., 2013).

Anticancer and Optical Spectroscopic Studies

Another study synthesized thiophene-2-carboxaldehyde derivatives, evaluating their antibacterial, antifungal activities, and less toxic nature. These compounds showed significant binding characteristics and pharmacokinetic mechanisms, confirmed by anticancer, optical spectroscopic, and docking studies (Shareef et al., 2016).

Mycobacterium tuberculosis Inhibition

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized for inhibiting Mycobacterium tuberculosis. Among them, one compound showed significant activity against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, and antituberculosis activity without cytotoxicity at 50 μM (Jeankumar et al., 2013).

Synthesis and Cytotoxic Activities

Research on new thiophene derivatives prepared through nucleophilic substitution reactions demonstrated promising cytotoxicity against human cancer cell lines, indicating their potential as cancer therapeutic agents (Mehdhar et al., 2022).

Soluble Epoxide Hydrolase Inhibition

A study discovered 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, showing significant effects on serum biomarkers related to linoleic acid epoxide, suggesting their use as tool compounds for studying various disease models (Thalji et al., 2013).

properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS3/c1-11-9-21-15(16-11)22-10-12-4-6-18(7-5-12)14(19)17-13-3-2-8-20-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQDBHPQMZITOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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